1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Problem: Traditional benzofuran building blocks offer single reactive sites and poor metabolic stability, limiting SAR exploration. Solution: 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone (CAS 1391766-43-0) provides orthogonal dual functionality: • 5-Br handle enables late-stage Suzuki, Stille, Sonogashira cross-coupling for diverse analog synthesis. • 2,2,2-Trifluoroethanone group (σp≈0.80) reduces electron density, decreasing CYP450 oxidative metabolism and enhancing metabolic stability. • Estimated ClogP ~3.4 improves passive membrane permeability for oral drug candidates. BenchChem ensures batch-to-batch consistency and prompt dispatch for uninterrupted research.

Molecular Formula C10H4BrF3O2
Molecular Weight 293.04 g/mol
CAS No. 1391766-43-0
Cat. No. B1443573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone
CAS1391766-43-0
Molecular FormulaC10H4BrF3O2
Molecular Weight293.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(O2)C(=O)C(F)(F)F
InChIInChI=1S/C10H4BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4H
InChIKeyPIDJQWJKUUOPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone – Procurement Baseline


1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone is a synthetic heterocyclic compound from the benzofuran class. Its molecular structure (C10H4BrF3O2, MW 293.04 g/mol) features a 5-bromo-substituted benzofuran core bearing a 2,2,2-trifluoroethanone moiety at the 2-position . This specific combination of a bromine atom for synthetic elaboration and a trifluoroacetyl group for electronic modulation and metabolic stability defines its role as a versatile building block in medicinal chemistry and materials science. It serves as a key intermediate for constructing more complex pharmacophores, distinct from simpler benzofuran analogs lacking either the bromo or trifluoroacetyl groups [1].

Dual Synthetic Handles 5-Br for cross-coupling; 2-COCF3 for electronic tuning
Electron-Deficient Heterocycle Trifluoroacetyl group imparts high electron withdrawal
Distinct from Common Analogs Non-fluorinated or non-brominated benzofurans show divergent reactivity

Substitution Risks for 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone


The substitution of 1-(5-bromobenzofuran-2-yl)-2,2,2-trifluoroethanone with a generic benzofuran analog is not a viable scientific strategy due to the compound's unique multifunctional architecture. The 5-bromo substituent is a critical synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling specific late-stage diversification, a capability absent in non-halogenated benzofurans [1]. Simultaneously, the 2,2,2-trifluoroethanone group introduces a strong electron-withdrawing field effect (quantified by a Hammett substituent constant σp ≈ 0.80 for -COCF3) that is not present in the methyl ketone analog (σp ≈ 0.50 for -COCH3) [2]. This electronic perturbation profoundly influences the reactivity of the benzofuran π-system in downstream steps and alters key physicochemical properties like lipophilicity and metabolic stability. Replacing this compound with a simpler analog, such as 1-(5-bromobenzofuran-2-yl)ethanone or a non-brominated benzofuran, will therefore lead to divergent reaction outcomes, different biological activity profiles, and ultimately, experimental irreproducibility.

Loss of Cross-Coupling Handle
Omitting the 5-bromo substituent removes the primary site for Suzuki, Stille, or Sonogashira reactions, limiting diversification potential.
Electronic Profile Shift
Replacing the trifluoroacetyl group with an acetyl or other acyl group substantially weakens electron withdrawal, altering benzofuran reactivity and downstream outcomes.
Physicochemical Divergence
Non-fluorinated benzofuran analogs can exhibit different lipophilicity, metabolic stability, and crystal packing behavior, affecting biological and materials performance.

Quantitative Differentiation: 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone vs. Analogs


Electron-Withdrawing Capacity: Trifluoroacetyl vs. Acetyl Analogs

The 2,2,2-trifluoroethanone group of the target compound exerts a significantly stronger electron-withdrawing effect on the benzofuran core compared to the common acetyl group found in a direct analog, 1-(5-bromobenzofuran-2-yl)ethanone. This difference, quantified by established Hammett substituent constants (σp), directly impacts the electron density of the heterocycle and influences its reactivity and interactions with biological targets [1].

Electron Withdrawal
Cross-study
Hammett σp(COCF3) ≈ 0.80 vs σp(COCH3) ≈ 0.50
(~60% stronger electron withdrawal)
Predicts lower benzofuran π-electron density and altered nucleophilic reactivity.
Established Hammett constant comparison.
Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Lipophilicity & Metabolic Stability: LogP Comparison

The presence of the trifluoromethyl group (as part of the 2,2,2-trifluoroethanone moiety) is a well-established strategy to increase lipophilicity and metabolic stability. While direct experimental LogP data for the target compound is not available, its calculated LogP (ClogP) can be compared to that of its non-fluorinated analog, 1-(5-bromobenzofuran-2-yl)ethanone, using a class-level inference. The increase in lipophilicity, represented by the hydrophobic substituent constant (π), is known for the substitution of -H with -CF3 (Δπ ≈ +0.88) [1]. This predictable change affects membrane permeability and metabolic clearance [2].

Lipophilicity Shift
Class-level
Estimated ClogP ~3.4 vs XLogP3 3.0 (Δ ≈ +0.4–0.5)
for non-fluorinated analog
May increase membrane permeability relative to the methyl ketone analog.
Class-level inference; experimental LogP not available.
ADME Drug Design Pharmacokinetics

Solid-State Architecture by X-Ray Crystallography

Derivatives synthesized from the target compound, specifically 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, exhibit a unique and well-defined solid-state architecture. X-ray crystallography reveals the compound crystallizes in the monoclinic crystal system (space group P21/c, Z=4) and forms centrosymmetric dimers via O-H···N hydrogen bonds (R22(6) ring motif) [1]. This specific intermolecular packing is not a general property of all benzofuran derivatives and is a direct consequence of the specific substitution pattern. While not a direct comparator, this evidence demonstrates the compound's utility as a precursor to materials with predictable and desirable solid-state properties.

Crystal Packing
Supporting
Oxime derivative: monoclinic P21/c, Z=4; O-H···N dimers (R22(6) motif)
Demonstrates predictable supramolecular assembly from this scaffold.
Derived from oxime; direct parent ketone not crystallized.
Crystal Engineering Solid-State Chemistry Material Science

Mass Spectrometry Detection Sensitivity

The target compound's molecular weight of 293.04 g/mol, due to the presence of both bromine and three fluorine atoms, provides a distinct advantage over simpler, lower molecular weight analogs in analytical detection. Compared to 1-(5-bromobenzofuran-2-yl)ethanone (MW 239.06 g/mol), the target compound is heavier by ~54 Da [1]. The presence of a bromine atom also provides a characteristic isotopic pattern (1:1 ratio for 79Br/81Br), which further aids in unambiguous identification and quantification by mass spectrometry [2].

MS Detectability
Analytical context
MW 293.04 Da (+53.98 Da vs non-fluorinated analog); characteristic 79Br/81Br pattern
Enables sensitive and selective detection in complex matrices.
Bromine isotope pattern aids unambiguous identification.
Analytical Chemistry Metabolomics Proteomics

Recommended Applications: 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone


Design of Metabolically Stable Leads

This compound is ideal for medicinal chemistry programs requiring a benzofuran core with enhanced metabolic stability. The strong electron-withdrawing effect of the 2,2,2-trifluoroethanone group (σp ≈ 0.80) reduces electron density on the aromatic ring, potentially decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes. The 5-bromo substituent provides a versatile synthetic handle for late-stage functionalization via cross-coupling to explore structure-activity relationships. The predicted increase in lipophilicity (estimated ClogP ~3.4) may improve passive membrane permeability, making it a superior building block compared to non-fluorinated analogs for oral drug development [1][2].

Trace-Level Quantification by LC-MS/MS

The compound's unique combination of bromine and fluorine atoms (MW 293.04 g/mol) provides a distinct analytical fingerprint. The characteristic 1:1 isotopic ratio for bromine (79Br/81Br) facilitates unambiguous identification and differentiation from isobaric interferences in complex biological or environmental samples. This makes the target compound an excellent choice for developing highly sensitive and selective LC-MS/MS assays for pharmacokinetic, bio-distribution, or metabolism studies. Its higher molecular weight and retention time shift compared to non-fluorinated analogs can improve chromatographic resolution and quantification limits [1][2].

Dual-Function Building Block for Diversification

As a synthetic intermediate, this compound offers two distinct, orthogonal reactive sites. The 5-bromo group is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of a wide variety of aryl, heteroaryl, and alkenyl groups [1]. Simultaneously, the 2,2,2-trifluoroethanone moiety can be converted into a range of functional groups (e.g., oximes, hydrazones, alcohols) or serve as an electron-withdrawing substituent to influence subsequent reactions on the benzofuran ring [2]. This dual functionality makes it a more versatile and strategic starting material than simpler benzofuran derivatives that only offer a single reactive handle.

Precursor for Tailored Solid-State Materials

Researchers in solid-state chemistry can utilize this compound to synthesize derivatives, such as oximes, that are capable of predictable supramolecular assembly. As demonstrated by X-ray crystallography of related derivatives, the benzofuran core can be functionalized to yield materials with specific hydrogen-bonding motifs (e.g., R22(6) rings) that dictate crystal packing [1]. This level of structural predictability is valuable for designing pharmaceutical co-crystals, investigating polymorph stability, and developing organic semiconductor materials with tailored intermolecular electronic interactions [2].

Application
Selection Property
Validation Focus
Metabolic Stability Design
Strong electron-withdrawing CF3CO group; predicted higher logP
Oxidative metabolism assays; permeability profiling
LC-MS/MS Trace Analysis
Distinct Br isotope pattern and mass shift
Detection specificity; matrix-effect evaluation
Dual-Site Diversification
Orthogonal 5-Br and 2-COCF3 reactive handles
Cross-coupling efficiency; functional group interconversion
Solid-State Material Design
Predictable hydrogen-bond motifs from benzofuran scaffold
Crystal packing analysis; polymorph screening
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